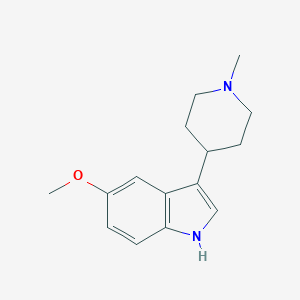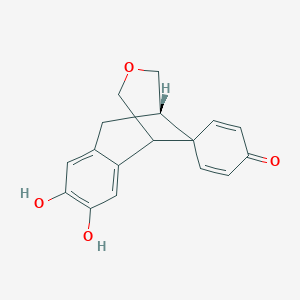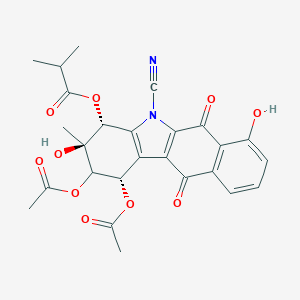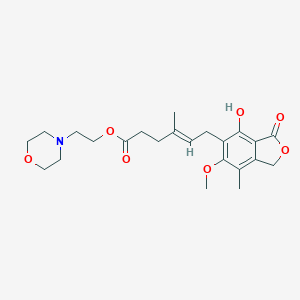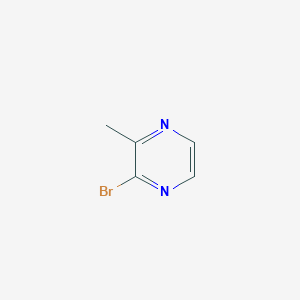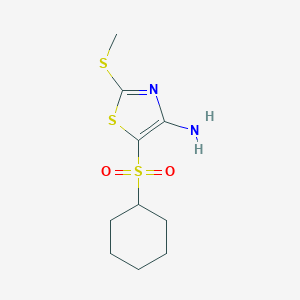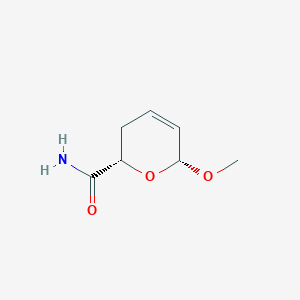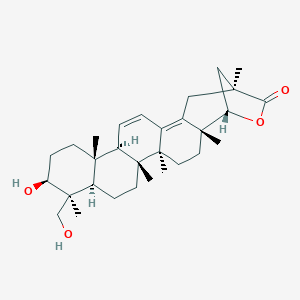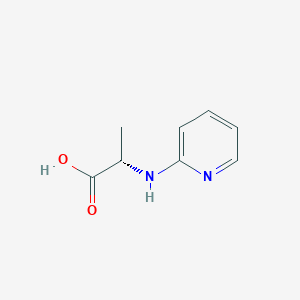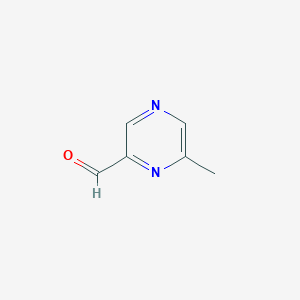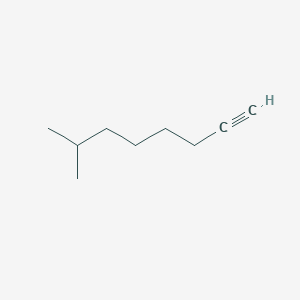
PMPA (NMDA antagonist)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phosphonomethyl)piperazine-2-carboxylic acid is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phosphonomethyl group and a carboxylic acid group. It has garnered attention due to its potential therapeutic applications, particularly as an NMDA receptor antagonist.
Preparation Methods
The synthesis of 4-(Phosphonomethyl)piperazine-2-carboxylic acid involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-(Phosphonomethyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the piperazine ring, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Phosphonomethyl)piperazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as an NMDA receptor antagonist makes it valuable in studying neurodegenerative diseases such as Alzheimer’s disease.
Medicine: Potential therapeutic applications include the treatment of conditions involving excitotoxicity, such as cerebral ischemia.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism of action of 4-(Phosphonomethyl)piperazine-2-carboxylic acid involves its antagonistic effects on NMDA receptors. By modulating NMDA receptor activity, it helps prevent excitotoxicity, which is a major contributor to neuronal damage in neurodegenerative disorders. The molecular targets include the NMDA receptors, and the pathways involved are related to the inhibition of excitatory neurotransmission.
Comparison with Similar Compounds
4-(Phosphonomethyl)piperazine-2-carboxylic acid can be compared with other NMDA receptor antagonists, such as:
- 2-(Phosphonomethyl)pentanedioic acid
- 2-(Phosphonomethyl)-pentanedioic acid These compounds share similar structural features but differ in their specific substituents and overall molecular structure. The uniqueness of 4-(Phosphonomethyl)piperazine-2-carboxylic acid lies in its piperazine ring, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
4-(phosphonomethyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N2O5P/c9-6(10)5-3-8(2-1-7-5)4-14(11,12)13/h5,7H,1-4H2,(H,9,10)(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBBHJXTYIHTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590848 |
Source


|
| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113919-36-1 |
Source


|
| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
